![molecular formula C18H20N2O3 B13885767 tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate is a complex organic compound with a unique structure that combines an isocyanate group with an indene derivative
Vorbereitungsmethoden
The synthesis of tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the isocyanate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Chemischer Reaktionen
tert-Butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of polymers and advanced materials with specific properties
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate involves its interaction with molecular targets through the isocyanate group. This group can react with nucleophiles, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. The pathways involved in these reactions depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate include:
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the indene derivative.
tert-Butyl isocyanide: An isomeric compound with different reactivity and applications.
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate: A related compound with a bromine substituent, used in different synthetic applications
These compounds share some chemical properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C18H20N2O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)19-10-4-5-13-6-7-14-8-9-15(20-12-21)11-16(13)14/h8-9,11,13H,6-7,10H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
AYNFRGCNSWOBFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC#CC1CCC2=C1C=C(C=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
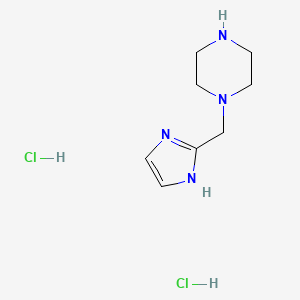
![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)
![8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885695.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)

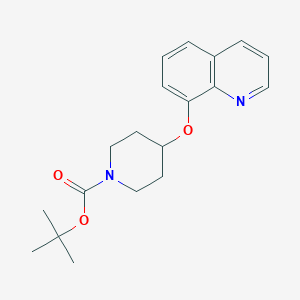

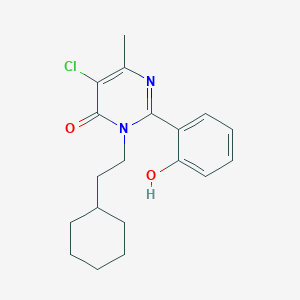
![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
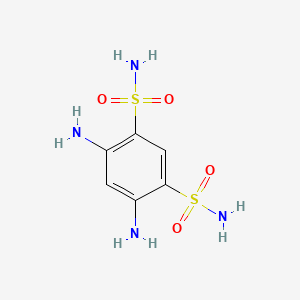
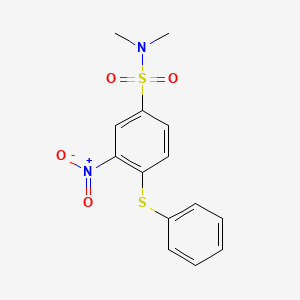
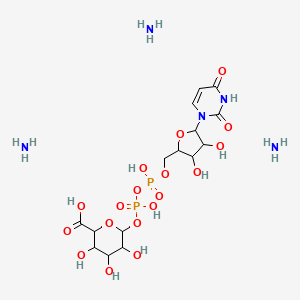
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
